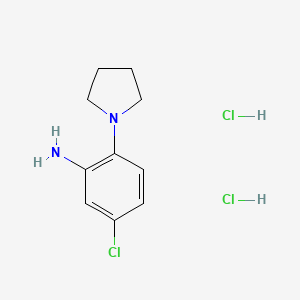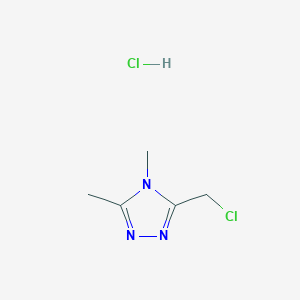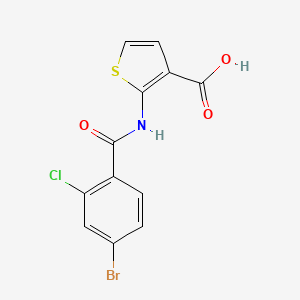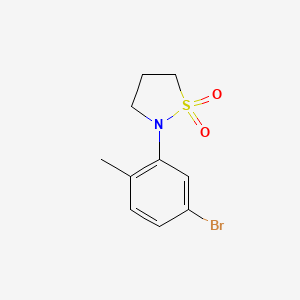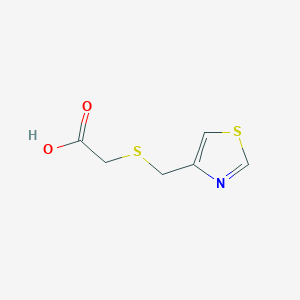
4-(甲硫基甲基)-1,3-噻唑-2-乙酸
描述
“2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid” is a chemical compound with the molecular weight of 251.33 . It is also known as “2-{[(1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid” with the CAS Number: 930395-77-0 .
Molecular Structure Analysis
The molecular structure of “2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is1S/C11H9NO2S2/c13-11(14)9-3-1-2-4-10(9)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14) .
科学研究应用
医药化学:抗菌和抗肿瘤应用
噻唑衍生物,包括2-[(1,3-噻唑-4-基甲基)硫代]乙酸等化合物,因其药理特性而被广泛研究。 它们已知具有多种生物活性,例如抗菌和抗肿瘤作用 。这些化合物可以被合成和修饰以增强其功效并减少副作用,使其在开发新药方面具有价值。
农业:杀真菌剂和杀生物剂的开发
在农业中,噻唑化合物是制造杀真菌剂和杀生物剂的关键成分 。它们抑制有害生物生长的能力有助于保护农作物和维护粮食安全。对2-[(1,3-噻唑-4-基甲基)硫代]乙酸在该领域的具体应用进行研究,可以导致开发更有效的农业化学品。
工业应用:化学反应加速剂
工业部门得益于噻唑衍生物作为化学反应加速剂 。这些物质可以在不消耗自身的情况下加速化学反应,使其在各种制造过程中至关重要。
环境科学:污染控制
噻唑类化合物因其在环境应用中的潜力而受到探索,尤其是在污染控制策略中 。它们的化学性质可用于旨在减少或消除环境污染物的工艺中。
生物技术:抗菌剂
在生物技术中,噻唑类化合物的抗菌特性备受关注 。它们可以被掺入治疗和涂层中以防止细菌生长,这在医疗器械和植入物中至关重要。
材料科学:染料和颜料的生产
噻唑衍生物因其鲜艳的色彩和稳定性而被用于染料和颜料的生产 。2-[(1,3-噻唑-4-基甲基)硫代]乙酸在材料科学中的具体应用可能包括开发具有独特光学特性的新材料。
安全和危害
作用机制
Thiazole Derivatives
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Targets of Action
Thiazole derivatives have been found to interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
Thiazole derivatives generally interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives can have a variety of effects, depending on their specific targets and modes of action .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes such as thiazole kinase, which is involved in the thiazole biosynthesis pathway. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which can influence the compound’s activity and stability in biochemical reactions .
Cellular Effects
The effects of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid can alter gene expression by acting on transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity or adaptive cellular responses .
Dosage Effects in Animal Models
The effects of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including organ toxicity or systemic inflammation. Threshold effects are often observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may participate in the thiazole biosynthesis pathway, where it acts as a substrate or inhibitor of key enzymes. Additionally, it can influence the levels of metabolites such as thiamine, which is derived from thiazole-containing compounds. These interactions can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and chromatin structure .
属性
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c8-6(9)3-10-1-5-2-11-4-7-5/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBUPURMNJXHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



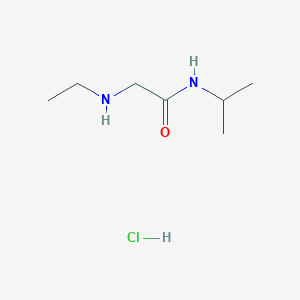
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
